molecular formula C15H13Cl3N2O2 B13640229 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride

Cat. No.: B13640229
M. Wt: 359.6 g/mol
InChI Key: XWBIRYHIDLVTDM-UHFFFAOYSA-N
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Description

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benzoyl group and chloro substituents, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride typically involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Solvent-free synthesis methods have also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate GABA receptors, which play a crucial role in neurotransmission and neurological functions. The compound’s effects on these receptors contribute to its potential therapeutic benefits in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and acetamide functional groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H13Cl3N2O2

Molecular Weight

359.6 g/mol

IUPAC Name

2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C15H12Cl2N2O2.ClH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H

InChI Key

XWBIRYHIDLVTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN)Cl.Cl

Origin of Product

United States

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